L-Tartaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | tartaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132517-61-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8023632 | |
| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | L-Tartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | L-Tartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-69-4, 133-37-9 | |
| Record name | (+)-Tartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartaric acid [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Tartaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-tartaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tartaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-tartaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TARTARIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Process Optimization for Dl Tartaric Acid
Traditional and Modern Synthesis Routes
The production of tartaric acid has historically been dominated by extraction from natural sources, primarily as a byproduct of the wine industry. atamanchemicals.comsciencemadness.org However, chemical synthesis methods have been developed to provide an alternative route independent of natural source availability and price fluctuations. sciencemadness.org
Extraction from Natural Sources (e.g., Wine By-products)
The primary natural source of tartaric acid is the residue from wine fermentation. atamanchemicals.com During winemaking, tartaric acid and its salts precipitate, forming crystalline deposits known as argols or wine lees. atamanchemicals.comatamanchemicals.com These by-products serve as the raw material for the extraction of L-(+)-tartaric acid, the naturally occurring isomer. atamanchemicals.com
The crude deposit from wine vats, known as tartar, is rich in potassium hydrogen tartrate (KHC₄H₄O₆), commonly called cream of tartar. chemicalbook.comrdd.edu.iq This salt constitutes about 80-90% of tartar. utm.md Potassium hydrogen tartrate is only slightly soluble in cold water but its solubility increases significantly in hot water, a property that is exploited for its purification. usda.gov The extraction process involves dissolving the crude tartar in hot water, followed by filtration and cooling to precipitate purified potassium hydrogen tartrate crystals. usda.gov
The purified potassium hydrogen tartrate is then converted to calcium tartrate (CaC₄H₄O₆). rdd.edu.iq This is typically achieved by reacting the potassium hydrogen tartrate with a calcium source, such as calcium carbonate or lime milk, which precipitates the less soluble calcium tartrate. atamanchemicals.combdmaee.net
The precipitated calcium tartrate is then treated with sulfuric acid (H₂SO₄). atamanchemicals.comrdd.edu.iq This acidification step results in the formation of tartaric acid and insoluble calcium sulfate (B86663) (CaSO₄), which is removed by filtration. atamanchemicals.comrdd.edu.iq The resulting solution of tartaric acid is then concentrated and crystallized to obtain the final product. bdmaee.net An alternative method involves treating wine waste with a potassium hydroxide (B78521) (KOH) solution, precipitating potassium tartrate, and then redissolving it with sulfuric acid. utm.md
The traditional extraction process for tartaric acid from winery waste has notable environmental impacts. A significant issue is the generation of large quantities of calcium sulfate as a solid waste byproduct. utm.md The process also consumes considerable amounts of water and energy. journals.ac.za Modern approaches aim to mitigate these environmental concerns. For instance, the use of cation exchange resins can recover tartaric acid from wine lees without generating calcium sulfate waste, offering a more environmentally friendly alternative. utm.md Studies have also explored the use of electrodialysis coupled with reverse osmosis to reduce water consumption and waste generation during tartaric stabilization processes in winemaking, which is related to the initial precipitation of tartrates. journals.ac.zaresearchgate.net The wastewater generated from traditional methods has a high organic load, contributing to its environmental footprint. mdpi.com
Chemical Synthesis Methods
Chemical synthesis provides an alternative pathway to produce tartaric acid, particularly the DL-racemic mixture, independent of the wine industry.
A primary chemical route for synthesizing DL-tartaric acid involves the oxidation of maleic acid or its anhydride (B1165640). sciencemadness.orgchemicalbook.com This process typically uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. rdd.edu.iqgoogle.com
The reaction proceeds through the formation of an intermediate, cis-epoxysuccinic acid, which is subsequently hydrolyzed to yield Dthis compound. rdd.edu.iqgoogle.com Various catalysts have been investigated to improve the efficiency of this reaction, with tungsten-based catalysts like sodium tungstate (B81510) or tungstic acid being common choices. sciencemadness.orgrdd.edu.iqbdmaee.net
| Parameter | Condition | Outcome | Reference |
| **Reactant Ratio (Maleic Acid:H₂O₂) ** | 1.5 | Favorable for tartaric acid yield. | rdd.edu.iq |
| Catalyst | Sodium Tungstate | Effective for epoxidation. | rdd.edu.iq |
| Temperature | 70°C | Optimal for reaction. | rdd.edu.iqgychbjb.com |
| Catalyst | W/TiO₂ | Achieved up to 90% maleic anhydride conversion. | gychbjb.com |
Research has focused on optimizing reaction conditions such as temperature, reactant molar ratios, and catalyst concentration to maximize the yield and selectivity of Dthis compound. rdd.edu.iq For example, a study found favorable conditions to be a reactant molar ratio of maleic acid to hydrogen peroxide of 1.5, a temperature of 70°C, and the use of sodium tungstate as a catalyst. rdd.edu.iq Another approach utilized a nanoparticle W/TiO₂ catalyst for the oxidation of maleic anhydride, achieving a conversion of up to 90%. gychbjb.com The development of more efficient and environmentally benign catalysts, such as mesoporous molecular sieves, is an active area of research to reduce the environmental impact of chemical synthesis. google.com
Oxidation of Benzene (B151609) or Naphthalene (B1677914)
Dthis compound can also be synthesized through the oxidation of aromatic hydrocarbons like benzene or naphthalene. ziochemical.comniranbio.com This process first involves the oxidation of benzene or naphthalene to produce maleic acid and fumaric acid. niranbio.com These intermediates are then further oxidized, typically using hydrogen peroxide, to form Dthis compound. ziochemical.comniranbio.com While this method utilizes readily available feedstocks, it involves multiple steps. The initial oxidation of benzene to maleic anhydride is a highly exothermic reaction carried out in the gas phase over a catalyst, commonly vanadium-based. zbaqchem.com
Semi-synthetic and Biocatalytic Approaches
Combining chemical synthesis with biological transformations offers a "semi-synthetic" pathway to tartaric acid, aiming to leverage the high selectivity of enzymes. ziochemical.comniranbio.com
Enzymatic Catalysis via cis-Epoxysuccinate Hydrolase (CESH)
A key biocatalytic method involves the use of the enzyme cis-epoxysuccinate hydrolase (CESH). nih.gov This enzyme catalyzes the asymmetric hydrolysis of chemically synthesized cis-epoxysuccinic acid or its salts to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid. nih.govgoogle.comzju.edu.cnnih.gov
Enantioselective Synthesis of L-(+)- and D-(-)-Tartaric Acid using Bacteria
The industrial application of CESH for enantioselective tartaric acid synthesis has been successfully achieved using whole bacterial cells. exactitudeconsultancy.comresearchgate.net This biotransformation method is considered simpler and more cost-effective than chemical synthesis routes, which often result in a racemic mixture and involve higher production costs. pmarketresearch.comchemicalbook.com The synthesis of L-(+)-tartaric acid using bacteria with CESH activity was one of the earliest applications of an epoxide hydrolase in industry. researchgate.netatamankimya.com
A wide variety of bacterial strains have been identified that exhibit CESH activity. Bacteria producing CESH[L] are found in both Gram-positive and Gram-negative genera, including Nocardia, Rhodococcus, and Klebsiella. researchgate.net For example, Nocardia tartaricans and Rhodococcus ruber M1 are known producers of CESH[L]. researchgate.net Conversely, all reported species with CESH[D] activity to date have been Gram-negative bacteria, such as those from the genera Achromobacter and Alcaligenes. researchgate.netutm.md
The selection of the bacterial strain is critical for production efficiency. For instance, Nocardia sp. SW 13-57 has been identified as a high-yield strain for CESH[L], achieving a molar conversion rate of over 90%. pmarketresearch.com Similarly, novel CESH[L] enzymes from strains like Klebsiella sp. BK-58 have shown good thermal and pH stability, making them promising candidates for industrial-scale production of L-(+)-tartaric acid. pmarketresearch.com
| Bacterial Genus | CESH Type | Produced Enantiomer |
| Nocardia | CESH[L] | L-(+)-Tartaric Acid |
| Corynebacterium | CESH[L] | L-(+)-Tartaric Acid |
| Rhizobium | CESH[L] | L-(+)-Tartaric Acid |
| Achromobacter | CESH[D] | D-(-)-Tartaric Acid |
| Alcaligenes | CESH[D] | D-(-)-Tartaric Acid |
| Bordetella | CESH[D] | D-(-)-Tartaric Acid |
Process Optimization for Industrial Application (e.g., Immobilization)
A significant challenge in the industrial use of CESH is the enzyme's low stability. exactitudeconsultancy.com Pure CESH is often unstable and sensitive to heat, making it unsuitable for robust industrial processes. researchgate.net To overcome this limitation, research has focused on process optimization, with a primary emphasis on the immobilization of whole bacterial cells or the enzymes themselves. exactitudeconsultancy.com
The development of recombinant CESH expressed in hosts like E. coli offers another avenue for process optimization. exactitudeconsultancy.com Recombinant enzymes can be produced in large quantities and their stability can be enhanced through protein engineering or by fusing them with stabilizing domains like carbohydrate-binding modules (CBMs). exactitudeconsultancy.com For instance, CESH[L] has been successfully immobilized on agarose (B213101) Ni-IDA and cellulose, leading to improved stability. exactitudeconsultancy.com
| Microorganism/Enzyme | Immobilization Carrier/Method | Benefit |
| Nocardia tartaricans | Gelatin beads | Enhanced stability and efficiency |
| Corynebacterium | κ-carrageenan | Optimized immobilization |
| Rhizobium sp. BK-20 | Sodium alginate | High enzyme activity and stability |
| Recombinant CESH[L] | Agarose Ni-IDA matrix | Improved thermostability and pH stability |
| CESH[L] fused with CBM | Cellulose | Improved stability |
Catalyst Development in Dthis compound Synthesis
Lewis Acid and Brønsted Acid Sites in Catalysis
In the chemical synthesis of Dthis compound, particularly from maleic anhydride, the development of effective catalysts is crucial. The catalytic activity is often linked to the presence and balance of Lewis acid and Brønsted acid sites on the catalyst surface. procurementresource.comacs.org Lewis acids can accept an electron pair, while Brønsted acids are proton donors. chemanalyst.com
In the synthesis process involving the epoxidation of maleic anhydride followed by hydrolysis, Lewis acid sites play a key role in activating hydrogen peroxide and the maleic anhydride itself. procurementresource.comatamanchemicals.com For example, in WO₃-ZrO₂ catalysts, oligomerized WOx species provide stable Lewis acid sites. procurementresource.com
Enhancement of Catalytic Activity through Doping and Modification
The performance of catalysts used in Dthis compound synthesis can be significantly improved through doping and structural modification. Doping involves introducing small amounts of other elements into the catalyst structure to alter its electronic properties and surface characteristics.
For instance, modifying a 7.5%WO₃-ZrO₂ catalyst with 5% SiO₂ increases the content of tetragonal ZrO₂ and the BET surface area. This promotes the formation of W–O–Zr(Si) bonds, which in turn reduces the aggregation of the active WOx species and enhances catalytic stability and activity. procurementresource.comatamanchemicals.com The modification leads to a catalyst rich in stable Lewis and Brønsted acid sites, which functions well under mild reaction conditions. procurementresource.com
Similarly, in other catalytic systems, doping with transition metals like cobalt and iron has been shown to enhance catalytic activity. Modification of hydrogen-type mordenite (B1173385) (HMOR) with a Dthis compound-complexed cobalt-iron bimetal improved the dispersion of the metals and created new Lewis acidic sites, leading to a significant boost in catalytic performance for dimethyl ether carbonylation. Doping can also increase the specific surface area and enhance the adsorption of reactants, creating more active centers for the catalytic reaction.
Yield Optimization and Cost Reduction in Dthis compound Production
Optimizing yield and reducing production costs are critical for the economic viability of Dthis compound synthesis. Traditional chemical synthesis methods are often associated with low product yields and high costs. Therefore, significant efforts are directed towards process optimization.
One approach to yield optimization in chemical synthesis is the careful selection of catalysts and reaction conditions. The use of a SiO₂-modified 7.5%WO₃-ZrO₂ catalyst, for example, has been shown to result in a higher Dthis compound yield compared to an unmodified 7.5%WO₃-ZrO₂ catalyst or a Na₂WO₄ catalyst. procurementresource.com Another method involves using mesoporous molecular sieves like W-MCM-41 as a catalyst, which allows the reaction to proceed with a lower concentration of hydrogen peroxide and can be recycled, thus reducing costs and environmental impact.
In enzymatic synthesis, yield can be improved by addressing substrate and product inhibition. A heterogeneous substrate system, combining sodium and calcium salts of cis-epoxysuccinate, was designed to enhance the catalytic efficiency of CESH, resulting in a twofold increase in efficiency compared to traditional bioconversion processes. An improved fermentation process using dipotassium (B57713) cis-epoxysuccinate instead of the disodium (B8443419) salt has been reported to increase the acid yield by 20-30% and the recovery rate from about 60% to 80%.
| Optimization Strategy | Method | Impact on Yield/Cost |
| Catalyst Improvement | Using SiO₂-modified WO₃-ZrO₂ catalyst | Higher Dthis compound yield. procurementresource.com |
| Catalyst Recycling | Employing recyclable mesoporous molecular sieves (W-MCM-41) | Reduces catalyst cost and environmental impact. |
| Substrate Engineering | Heterogeneous substrate system (Na/Ca salts) in enzymatic synthesis | Twofold increase in catalytic efficiency. |
| Process Modification | Using dipotassium cis-epoxysuccinate in fermentation | 20-30% increase in yield and higher recovery rate. |
| Alternative Feedstock | Electrochemical synthesis from glyoxylic or oxalic acid | Potential for cost-effective, sustainable production. acs.org |
Chirality, Stereoselective Processes, and Resolution of Dl Tartaric Acid
Chiral Recognition and Diastereomeric Salt Formation
Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is the foundation for the most common method of resolving DL-tartaric acid: the formation of diastereomeric salts. researchgate.net
The resolution of racemic Dthis compound is classically achieved by reacting it with an optically pure chiral base, referred to as a resolving agent. quora.comlibretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.
(DL)-Tartaric Acid + 2 (D)-Base → (L)-Tartaric Acid · (D)-Base₂ + (D)-Tartaric Acid · (D)-Base₂ (Enantiomers)(Chiral Resolving Agent)(Diastereomers)
Unlike enantiomers, which have identical physical properties except for their interaction with polarized light, diastereomers possess different physical properties, including solubility, melting point, and boiling point. libretexts.org This difference is the key to their separation. The historical and pivotal example of this method was Louis Pasteur's resolution of racemic tartaric acid in 1853 using the naturally occurring chiral amines (+)-cinchotoxine and strychnine. researchgate.netwikipedia.org
Conversely, the enantiomers of tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are widely used as resolving agents to separate racemic mixtures of other compounds, particularly amines. chemicalbook.comnih.gov For instance, this compound has been successfully employed to resolve racemic pregabalin. acs.org
The effectiveness of a resolving agent is determined by several factors, including the stability of the diastereomeric salt formed, the difference in solubility between the two diastereomers, and the ease with which the resolving agent can be recovered after the separation. researchgate.net
| Resolving Agent | Type | Application |
|---|---|---|
| (+)-Cinchotoxine | Chiral Base (Alkaloid) | Used by Pasteur to resolve Dthis compound. wikipedia.org |
| Brucine | Chiral Base (Alkaloid) | A common resolving agent for acidic racemates. libretexts.orgwikipedia.org |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Base (Amine) | Used as a chiral counterion in the electrophoretic separation of Dthis compound. researchgate.net |
| This compound | Chiral Acid | Used to resolve racemic bases and other compounds like pregabalin. libretexts.orgacs.org |
| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid Derivative | Effective resolving agent for separating enantiomers of racemic mixtures like albuterol. chemicalbook.com |
The mechanism of chiral recognition in diastereomeric salt formation is a complex interplay of intermolecular forces within the crystal lattice. When a chiral resolving agent interacts with the two enantiomers of Dthis compound, it forms two distinct diastereomeric salts. The three-dimensional arrangement of these salts differs, leading to variations in how the molecules pack into a crystal.
This differential packing is governed by a combination of:
Ionic Interactions: The primary interaction is the acid-base salt formation between the carboxylic acid groups of tartaric acid and the basic functional group (e.g., an amine) of the resolving agent.
Hydrogen Bonding: The hydroxyl and carboxyl groups on tartaric acid provide multiple sites for hydrogen bonding. The specific network of hydrogen bonds will differ between the two diastereomers, influencing their lattice energy and stability.
Steric Hindrance: The spatial arrangement of the bulky groups on both the tartaric acid and the resolving agent can create steric clashes in one diastereomer's crystal lattice that are not present in the other, making it less stable and often more soluble.
In some advanced systems, chiral recognition can be achieved through other mechanisms. For example, chiral metal complexes can be used where the enantiomers of tartaric acid coordinate differently with the metal center. rsc.org Chiral supramolecular gels have also been developed that can selectively interact with one enantiomer of tartaric acid, leading to a visual change such as gel collapse. mdpi.com These methods highlight the diverse molecular strategies through which one chiral molecule can distinguish between the right- and left-handed forms of another.
Crystallization-Based Chiral Resolution Methods
Crystallization is the most industrially significant technique for separating the enantiomers of Dthis compound, primarily due to its scalability and cost-effectiveness. The methods rely on exploiting the different crystallization behaviors of enantiomers and diastereomers.
Spontaneous resolution, also known as preferential crystallization, is a phenomenon where a racemic mixture crystallizes from a solution as a physical mixture of separate enantiopure crystals of each enantiomer. wikipedia.org This process is relatively rare, occurring in only 5-10% of all racemates, which are known as conglomerates. wikipedia.org
The most famous example of this is Louis Pasteur's 1848 experiment where he observed that crystals of sodium ammonium (B1175870) tartrate, when crystallized from a solution below 27°C, formed two distinct, mirror-image crystal types (hemihedral crystals). wikipedia.org By manually sorting these crystals based on their morphology, he achieved the first-ever separation of enantiomers. This experiment was foundational to the discovery of molecular chirality. yu.edu The success of this method depends on the ability of the enantiomers to crystallize in separate, homochiral lattices rather than co-crystallizing into a single racemic compound lattice.
This is the most widely applied crystallization-based resolution method for Dthis compound. researchgate.net The process leverages the different solubilities of the diastereomeric salts formed with a chiral resolving agent, as described in section 3.1.1.
The general procedure involves the following steps:
Salt Formation: The racemic Dthis compound is dissolved in a suitable solvent and reacted with a sub-equimolar amount (often around 0.5 equivalents) of a single, pure enantiomer of a chiral base. researchgate.net
Fractional Crystallization: The solution is cooled or the solvent is partially evaporated, causing the less soluble of the two diastereomeric salts to preferentially crystallize and precipitate out of the solution. The difference in solubility between the two diastereomers is the critical factor for an efficient separation. acs.org
Separation: The precipitated crystals of the less soluble diastereomer are separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.
Regeneration: The pure enantiomer of tartaric acid is recovered from the separated diastereomeric salt by adding a strong acid, which protonates the tartrate, and a strong base to neutralize the resolving agent, allowing for its recovery and reuse. A similar process is applied to the mother liquor to recover the other enantiomer. libretexts.orglibretexts.org
| Racemic Compound | Resolving Agent | Key Finding | Reference |
|---|---|---|---|
| Pregabalin | This compound | A method was developed for the cooling crystallization of the (S)-pregabalin L-tartrate monohydrate diastereomeric salt, achieving yields of 43-50%. The difference in solubility allows for selective crystallization. | acs.org |
| Methamphetamine | (R,R)-Tartaric acid | Reaction in an aqueous solution produces the (R)-Methamphetamine·(R,R)-Tartaric acid diastereomeric salt, from which the (R)-enantiomer can be isolated with a high enantiomeric excess of 95%. | mdpi.com |
| dl-Serine | L-(+)-Tartaric acid | The solid-phase behavior of the diastereomeric salts was analyzed using phase diagrams to optimize the resolution process. | acs.org |
| Amlodipine | d-Tartaric acid | In a combined extraction-crystallization process, d-tartaric acid was used to precipitate the (S)-amlodipine salt with 90.7% enantiomeric excess and 48.8% yield. | nih.gov |
In some cases, particularly when the diastereomeric salts form a solid solution, a single crystallization step may result in only moderate enantiomeric enrichment. chemrxiv.org In such systems, a more advanced technique that combines crystallization with enantioselective dissolution can be employed for further purification.
This method leverages the kinetics of dissolution, where one diastereomer may dissolve faster than the other. The process typically involves:
Initial Crystallization: A standard diastereomeric salt crystallization is performed, yielding a crop of crystals with a moderate enantiomeric excess.
Enantioselective Dissolution: These enriched crystals are then suspended in a carefully chosen solvent. Due to differences in dissolution rates, the more soluble (and often, the undesired) diastereomer dissolves back into the solution more quickly than the less soluble (desired) diastereomer. chemrxiv.org
Enrichment: By stopping the process at an optimal time and filtering the remaining solids, a product with a significantly higher enantiomeric excess can be obtained.
This combined approach effectively uses both the thermodynamic differences in solubility for the initial crystallization and the kinetic differences in dissolution rates for the subsequent enrichment, providing a powerful tool for resolving challenging solid-solution systems. chemrxiv.org
Chromatographic Enantioseparation Techniques
Ligand Exchange Capillary Electrophoresis (LE-CE)
Ligand Exchange-Capillary Electrophoresis (LE-CE) has emerged as a highly effective method for the enantiomeric resolution of Dthis compound. This technique relies on the formation of transient diastereomeric complexes between the tartaric acid enantiomers and a chiral selector, which is typically a metal ion complexed with a chiral ligand, present in the background electrolyte (BGE). The differential stability and mobility of these diastereomeric complexes under an electric field enable their separation.
The choice of chiral selector is paramount in achieving successful enantioseparation in LE-CE. A variety of chiral selectors have been investigated for the resolution of Dthis compound, with metal complexes being particularly prominent.
Copper(II)-D-quinic acid is a widely utilized chiral selector for the direct chiral resolution of tartaric acid. In this system, Copper(II) acts as the central metal ion, and D-quinic acid serves as the chiral ligand. The enantioseparation is based on the differential stability of the ternary complexes formed between the Cu(II)-D-quinic acid complex and the D- and L-enantiomers of tartaric acid. The differing interaction strengths and mobilities of these diastereomeric complexes lead to their separation.
Another notable chiral selector is the Europium(III)-tetracycline (Eu3+-Tetracycline) complex . This system offers the advantage of luminescence detection, which can enhance sensitivity. The stereoselective analysis is achieved through the complexation of tartaric acid with the Eu3+-tetracycline complex. The differing stabilities of the complexes formed with the D- and L-isomers during the electrophoretic separation allow for their differentiation. Studies have shown that the complex with the L-isomer may be less stable and degrade during separation, leading to selective detection of the D-isomer.
The successful enantioseparation of Dthis compound by LE-CE is highly dependent on the careful optimization of several key experimental parameters. These factors influence the stability of the diastereomeric complexes, the electroosmotic flow (EOF), and ultimately, the resolution of the enantiomers.
Key parameters that are typically optimized include:
Concentration of the Chiral Selector: The concentration of both the metal ion and the chiral ligand in the background electrolyte directly impacts the extent of complex formation and, consequently, the separation efficiency.
pH of the Background Electrolyte: The pH of the BGE affects the charge of the analyte and the chiral selector, which in turn influences their electrophoretic mobility and the stability of the diastereomeric complexes.
Applied Voltage: The separation voltage affects the migration times and the efficiency of the separation. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can negatively impact resolution.
Temperature: Temperature control is crucial as it can affect the kinetics and thermodynamics of the complexation-decomplexation equilibrium, as well as the viscosity of the BGE and the EOF.
A dual central metal ion system, for instance, containing both Cu(II) and Al(III) ions in the background electrolyte, has been shown to enable the simultaneous enantioseparation of tartaric acid and other α-hydroxy acids.
| Parameter | Condition | Analyte | Chiral Selector | Resolution (Rs) |
| BGE Composition | 100 mM D-quinic acid, 10 mM Cu(II), 0.5 mM Al(III) | Dthis compound | Copper(II)-D-quinic acid | Baseline separation |
| Detection | Luminescence | D-Tartaric Acid | Eu3+-Tetracycline | Selective detection |
Interactive Data Table: LE-CE Separation Conditions for Dthis compound
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for the enantioseparation of Dthis compound. In this approach, the inherent chirality of the tartaric acid enantiomers is often exploited by converting them into diastereomers through a process called derivatization, which can then be separated on a standard achiral stationary phase. Alternatively, the underivatized enantiomers can be separated directly on a chiral stationary phase.
Pre-column derivatization involves reacting the tartaric acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a conventional achiral column, such as a C18 column. The choice of the CDA is critical and should result in stable diastereomers with sufficient differences in their chromatographic behavior.
For carboxylic acids like tartaric acid, various chiral derivatizing agents possessing an amino group can be employed. The reaction typically involves the formation of an amide bond between the carboxylic acid groups of tartaric acid and the amino group of the CDA. While specific derivatization strategies for tartaric acid are not extensively detailed in readily available literature, general principles for carboxylic acid derivatization can be applied. For instance, chiral amines are commonly used as reagents for the HPLC-MS enantioseparation of chiral carboxylic acids. The efficiency of such reagents is evaluated based on the ease of the tagging reaction, the chromatographic separation of the resulting diastereomers, and the detection sensitivity.
An alternative to derivatization is the direct separation of the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad enantioselectivity. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
An example of such a CSP is the Amylose-Tris(3-chloro-4-methylphenyl carbamate) column , commercially known as Chiralpak IF. While specific application data for the direct enantioseparation of Dthis compound on this particular column is limited in the reviewed literature, the general applicability of amylose-based CSPs for the separation of chiral acids is well-established. The separation mechanism involves the chiral grooves and cavities on the surface of the polysaccharide derivative, which selectively interact with the enantiomers of the analyte. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, plays a crucial role in modulating the retention and enantioselectivity.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection | Application Note |
| Reversed-Phase HPLC | Achiral C18 | Gradient of organic solvent and aqueous buffer | UV/MS | Separation of diastereomeric derivatives of tartaric acid after pre-column derivatization with a chiral amine. |
| Normal-Phase HPLC | Amylose-Tris(3-chloro-4-methylphenyl carbamate) | Hexane/Alcohol | UV/Polarimeter | Direct enantioseparation of underivatized Dthis compound based on differential interactions with the chiral stationary phase. |
Interactive Data Table: RP-HPLC Strategies for Dthis compound Enantioseparation
Impact of Chirality on Crystal Habit and Packing
The chirality of tartaric acid fundamentally influences its crystallization behavior, affecting both the macroscopic crystal shape (habit) and the microscopic arrangement of molecules (packing). This principle was famously first observed by Louis Pasteur in 1848 when he manually separated the enantiomorphic crystals of sodium ammonium tartrate that formed from a solution of the racemic mixture below 27°C yu.edunih.govlibretexts.org. The racemic Dthis compound itself, a 1:1 mixture of L-(+)-tartaric acid and D-(-)-tartaric acid, crystallizes as a monohydrate racemic (MDL-) tartaric acid, C₄H₆O₆·H₂O ccsenet.orgresearchgate.net.
The crystal structures of the pure enantiomers and the racemic mixture exhibit distinct differences. L-tartaric and D-tartaric acids are enantiomers and thus have mirror-image crystal structures ccsenet.orgresearchgate.net. In contrast, the crystal of MDthis compound incorporates both L- and D- enantiomers in its lattice ccsenet.orgresearchgate.net. The molecular conformation also differs; molecules in the racemic crystal have a "trans-like" form researchgate.net.
These structural differences at the molecular level translate to observable variations in crystal habit. For instance, in protein crystallization, the chirality of the precipitant can determine the crystal form. When the protein thaumatin is crystallized, L-tartrate exclusively produces bipyramidal crystals. In contrast, D-tartrate yields prisms that grow into stubby crystals, and the racemic DL-tartrate mixture can produce bipyramids yu.edu. This demonstrates that the specific stereochemistry of tartaric acid directly interacts with other chiral molecules to dictate the final crystal morphology.
The packing efficiency and solubility also differ. Dthis compound has a lower solubility in water compared to the pure L- or D- enantiomers, which can lead to more rapid crystal growth from a solution containing both ccsenet.orgresearchgate.net.
Table 1: Crystal System Data for Tartaric Acid Stereoisomers
| Isomer | Formula | Crystal System | Space Group | Reference |
| L-(+)-Tartaric Acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.org |
| D-(-)-Tartaric Acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.org |
| Dthis compound (Monohydrate Racemic) | C₄H₆O₆·H₂O | Monoclinic | P2₁/c | ccsenet.orgresearchgate.net |
Stereoselective Synthesis Applications of Tartaric Acid and its Derivatives
Tartaric acid, being an inexpensive and readily available chiral molecule in both enantiomeric forms, is a cornerstone of asymmetric synthesis acs.orgmdpi.comresearchgate.net. Its derivatives are extensively used as chiral auxiliaries, ligands for catalysts, and as chiral building blocks for complex molecules acs.orgnih.govpatsnap.com. This allows chemists to control the stereochemical outcome of reactions, producing specific enantiomers of a desired product, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities patsnap.comresearchgate.net.
Asymmetric Catalysis and Co-catalysts
Derivatives of tartaric acid are frequently employed to create chiral environments in catalytic processes, thereby inducing high stereoselectivity. They function as chiral ligands that coordinate to a metal center or as organocatalysts themselves acs.orgnih.gov.
One of the most notable examples is in the Sharpless asymmetric epoxidation, where diethyl tartrate (DET) or diisopropyl tartrate (DIPT) acts as a chiral ligand for a titanium catalyst patsnap.com. This system epoxidizes allylic alcohols to epoxides with very high enantioselectivity.
Tartaric acid-derived compounds, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), are another class of privileged ligands and organocatalysts researchgate.netnih.gov. These can act as chiral H-bonding catalysts to activate substrates in a stereoselective manner nih.govscienceopen.com. Furthermore, tartrate derivatives have been used to develop asymmetric phase-transfer catalysts, which are effective for a variety of enantioselective transformations under mild conditions scienceopen.com.
Table 2: Examples of Tartaric Acid Derivatives in Asymmetric Catalysis
| Derivative/System | Catalyst Type | Application Example | Role of Tartaric Acid Derivative |
| Diisopropyl Tartrate (DIPT) | Chiral Ligand (with Ti(OiPr)₄) | Sharpless Asymmetric Epoxidation | Controls the facial selectivity of oxygen transfer to an allylic alcohol patsnap.com. |
| TADDOLs | Organocatalyst / Chiral Ligand | Diels-Alder Reactions, Michael Additions | Creates a chiral environment through hydrogen bonding or metal coordination nih.govscienceopen.com. |
| Tartrate-derived Quaternary Ammonium Salts | Phase-Transfer Catalyst (PTC) | α-alkylation of Glycine Schiff bases | Forms a chiral ion pair to guide the approach of the electrophile scienceopen.com. |
| Diethyl Tartrate (DET) | Chiral Auxiliary/Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Coordinates with metal centers to control the stereochemistry of the cycloaddition researchgate.net. |
Synthesis of Bioactive and Complex Natural Compounds
The C4 backbone of tartaric acid, with its two fixed stereocenters, makes it an ideal starting material (a chiral building block) for the synthesis of complex molecules mdpi.comnih.gov. By incorporating tartaric acid or its derivatives, synthetic chemists can unambiguously set two adjacent stereocenters in a target molecule nih.gov. This strategy has been pivotal in the total synthesis and stereochemical assignment of numerous natural products.
For example, the 1,2-diol unit, a common feature in many bioactive molecules, can be directly sourced from tartaric acid nih.gov. This approach has been used in the synthesis of:
Sphingofungin F : A natural product where tartaric acid was used as a precursor to construct a key polyhydroxylated intermediate nih.gov.
(-)-Deacetylanisomycin : An antifungal agent whose synthesis was achieved stereoselectively using a nitrile derived from tartaric acid nih.gov.
PQ-8 : A cytotoxic polyacetylene where the epoxide functionality was constructed using (+)-diethyl-L-tartrate, enabling the synthesis of both possible enantiomers from the same starting material nih.gov.
The use of tartaric acid as a chiral synthon provides an efficient and cost-effective route to enantiomerically pure natural products, which are often available in only minute quantities from their natural sources nih.gov.
Chiral Auxiliaries in Organic Reactions
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Tartaric acid and its esters are widely used for this purpose nih.govpatsnap.com.
For instance, tartaric acid esters have been utilized as chiral auxiliaries in asymmetric 1,3-dipolar cycloaddition reactions and hetero Diels-Alder reactions researchgate.net. In these cases, the tartrate moiety is attached to one of the reactants, creating a chiral environment that influences the approach of the other reactant, leading to high diastereoselectivity and enantioselectivity researchgate.net.
In another application, this compound has been successfully used as a chiral auxiliary for the dynamic resolution of α-haloacyl compounds in nucleophilic substitution reactions . This method allows for the asymmetric synthesis of important heterocyclic structures like piperazin-2-ones and morpholin-2-ones with good stereoselectivity . The development of novel chiral auxiliaries from tartaric acid continues to be an active area of research, aiming to create practical and efficient methods for asymmetric synthesis researchgate.netthieme-connect.com.
Biological and Biochemical Research of Dl Tartaric Acid
Role in Metabolic Processes
DL-Tartaric acid, a racemic mixture of dextrorotatory and levorotatory tartaric acid, is recognized for its role as both a human xenobiotic metabolite and a plant metabolite. atamanchemicals.comchemicalbook.com Its metabolic fate and biological significance differ notably between these two kingdoms.
Human Xenobiotic Metabolite
Dthis compound is classified as a human xenobiotic metabolite, meaning it is a foreign substance that the human body metabolizes. ebi.ac.ukebi.ac.uk When ingested, a significant portion of tartaric acid is not absorbed systemically but is instead metabolized by bacteria residing in the gastrointestinal tract, primarily in the large intestine. hmdb.ca It is estimated that only about 15-20% of consumed tartaric acid is absorbed and subsequently excreted unchanged in the urine. hmdb.ca
The metabolism of tartaric acid is dependent on its stereoisomeric form. Studies in rats have indicated that the absorption of L(+)-tartaric acid is greater than that of the D(-)-enantiomer. nih.gov The racemic Dthis compound has been associated with potential adverse effects on the kidneys at high doses in animal studies, specifically obstructive nephropathy in rats. nih.gov In humans, the different stereoisomers also influence absorption, metabolism, excretion, and toxicity. researchgate.net While L(+)-tartaric acid is generally recognized as safe for consumption within acceptable daily intake levels, the DL-form is not considered acceptable by some regulatory bodies due to the potential for adverse effects. nih.gov
Table 1: Metabolic Fate of Tartaric Acid in Humans
| Aspect | Description | References |
|---|---|---|
| Classification | Human Xenobiotic Metabolite | ebi.ac.ukebi.ac.uk |
| Primary Metabolism Site | Gastrointestinal Tract (by gut bacteria) | hmdb.ca |
| Urinary Excretion (Unchanged) | Approximately 15-20% | hmdb.ca |
| Stereoisomer Influence | Absorption and metabolism vary between L(+), D(-), and DL- forms. | nih.govresearchgate.net |
| Potential Effects (DL-form) | Associated with kidney effects at high doses in animal studies. | nih.gov |
Plant Metabolite
Dthis compound is a naturally occurring organic acid found in a variety of plants. It is particularly abundant in grapes and tamarinds. atamanchemicals.com In the plant kingdom, tartaric acid is considered a "specialized primary metabolite," originating from carbohydrate metabolism but with a restricted distribution among plant species and no universally known function in primary metabolic pathways. wikipedia.org
The biosynthesis of tartaric acid in plants is understood to primarily originate from L-ascorbic acid (vitamin C). drugbank.com While the complete enzymatic pathway is still under investigation, it is proposed that ascorbic acid is catabolized to produce tartaric acid. This process involves several intermediate compounds. The accumulation of tartaric acid is a significant factor in the acidity of fruits like grapes, playing a crucial role in the quality and taste of products such as wine.
Interactions with Biological Systems
Recent research has begun to shed light on the interactions of Dthis compound with biological systems, particularly its influence on immune responses and inflammation.
Influence on Immune Responses and Inflammation
Studies suggest that tartaric acid may play a role in modulating immune responses, with some evidence pointing towards its potential to exacerbate inflammatory conditions. While some reports mention general anti-inflammatory and antioxidant properties that may support the immune system, more specific research indicates a more complex interaction. ebi.ac.ukwikipedia.orgdrugbank.comcir-safety.orgfrontiersin.org
Eosinophil Activation and Th2 Cytokine Response
A significant study investigating the effects of tartaric acid in a mouse model of colitis demonstrated that it can promote eosinophilic inflammation. chemicalbook.comnih.gov Eosinophils are a type of white blood cell involved in type 2 T helper cell (Th2) immune responses, which are often elevated in inflammatory and allergic conditions. chemicalbook.comnih.gov
The research found that administration of tartaric acid led to a dose-dependent increase in eosinophil activation markers. hmdb.canih.govresearchgate.net Furthermore, it was observed that tartaric acid enhanced the Th2 cytokine response, leading to increased levels of interleukins such as IL-4, IL-13, and IL-31. atamanchemicals.comchemicalbook.comnih.gov These cytokines are known to promote the development, survival, activation, and recruitment of eosinophils to inflamed tissues. Specifically, in the colitis model, tartaric acid treatment resulted in a marked increase in IL-13 levels, which is known to contribute to the pathology of such inflammatory conditions. The study also noted an elevation in the mRNA expression of IL-5Rα, a receptor for another key eosinophil-activating cytokine, IL-5. hmdb.ca
Table 2: Effects of Tartaric Acid on Immune Markers in a Mouse Model of Colitis
| Marker | Effect of Tartaric Acid Administration | References |
|---|---|---|
| Eosinophil Activation | Increased (dose-dependent) | hmdb.canih.govresearchgate.net |
| Th2 Cytokines (IL-4, IL-13, IL-31) | Increased | atamanchemicals.comchemicalbook.comnih.gov |
| IL-13 Levels | Markedly increased | |
| IL-5Rα mRNA Expression | Elevated | hmdb.ca |
Potential in Inflammatory and Eosinophil-Related Diseases
The findings that tartaric acid can enhance eosinophil activation and Th2 cytokine responses suggest its potential to worsen the severity of certain inflammatory and eosinophil-related diseases. atamanchemicals.comchemicalbook.comhmdb.canih.gov Conditions such as ulcerative colitis, a chronic inflammatory bowel disease, are characterized by excessive eosinophil infiltration and elevated Th2 cytokines, which contribute to mucosal inflammation and tissue damage. chemicalbook.comnih.gov
The research using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice indicates that dietary tartaric acid could be a factor that influences the progression of such diseases by modulating gut immune responses. chemicalbook.comnih.gov The exacerbation of colitis in the presence of tartaric acid in this model highlights a potential link between the consumption of this organic acid and the severity of eosinophil-driven inflammation. chemicalbook.comnih.gov These findings underscore the importance of further research into the immunomodulatory properties of tartaric acid and its implications for individuals with inflammatory conditions characterized by eosinophilia.
Antimicrobial Properties
Dthis compound is generally considered to possess weak antimicrobial properties, particularly when compared to other organic acids. wikipedia.orgscienceofcooking.comnih.gov Research indicates that it is less effective at inactivating and inhibiting the growth of various microorganisms than acids such as acetic, citric, and lactic acid. nih.gov However, its utility as an antimicrobial agent appears to be significantly enhanced through chemical modification.
Studies have explored the synthesis of various derivatives of tartaric acid to improve its antimicrobial efficacy. atamanchemicals.compharmacompass.com For instance, newly synthesized complex salts and imides of tartaric acid have demonstrated notable antibacterial activity. atamanchemicals.commedchemexpress.com These derivatives have been shown to be effective against a range of bacteria, including phytopathogenic species like Pseudomonas syringae and opportunistic human pathogens such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia. atamanchemicals.compharmacompass.comresearchgate.net Research has indicated that the antimicrobial strength of these synthetic derivatives can surpass that of the parent tartaric acid. atamanchemicals.commedchemexpress.com Specifically, cyclohexyl- and benzyl-substituted imides and complex amine salts of tartaric acid have been identified as effective, non-selective growth inhibitors of various soil bacteria. pharmacompass.com Furthermore, these modified compounds have shown bactericidal effects against multi-drug resistant Gram-positive and Gram-negative bacteria, including Klebsiella pneumonia, Salmonella enteritidis, and Staphylococcus aureus. researchgate.net
The antimicrobial action of tartaric acid and its derivatives is a subject of ongoing research. While tartaric acid itself is found in various fruits and is used as a food additive, its direct application as a primary antimicrobial agent is limited. utsi.edu However, its derivatives are being investigated as potentially safer and biodegradable alternatives to traditional antibiotics in agriculture and food packaging. atamanchemicals.comresearchgate.netnih.gov
Table 1: Antimicrobial Activity of Tartaric Acid and Its Derivatives
| Compound/Extract | Target Microorganism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Dthis compound | General microorganisms | Weak antimicrobial activity compared to other organic acids. | wikipedia.orgscienceofcooking.comnih.gov |
| Tartaric Acid (from grapes) | Listeria monocytogenes, Salmonella Gaminara, E. coli O157:H7 | More efficient against these bacteria compared to citric, malic, and lactic acid at a concentration of 2.6%. | utsi.edu |
| Tartaric Acid (from wild berries) | Salmonella Typhimurium | Inhibited growth at concentrations of 0.312–1.25%. | utsi.edu |
| Tartaric Acid Derivatives (Imides and Complex Salts) | Pseudomonas syringae, P. aeruginosa, P. fluorescens | Effective antibacterial compounds, stronger than tartaric acid alone. | atamanchemicals.com |
| Tartaric Acid Derivatives (Cyclohexyl-, Benzyl-, Phenyl- Imides and Amine Salts) | Multi-drug resistant Gram-negative bacteria (Xanthomonas beticola, Pseudomonas syringae) | Demonstrated bactericidal effects. | nih.gov |
| Acetic Acid (for comparison) | Aspergillus flavus | 45.21% inhibition at 10% concentration. | sjtu.edu.cn |
| Tartaric Acid (for comparison) | Aspergillus flavus | 0.42% inhibition at 5% concentration. | sjtu.edu.cn |
Antioxidant Activity
Dthis compound is recognized for its antioxidant properties and is utilized as a food additive (E334) for this purpose. wikipedia.orggreenchemintl.comdguv.de Its antioxidant capacity is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause oxidative damage to cells. smolecule.comnih.gov The antioxidant activity of tartaric acid has been a subject of study, although some researchers note that it has not been as extensively explored as other antioxidants found in fruits. rsc.org
The compound's role as an antioxidant is evident in its natural occurrence in fruits known for high antioxidant capacity, such as grapes, tamarinds, and citrus fruits. wikipedia.orgrsc.org In grapes, L(+)-Tartaric acid is involved in the antioxidant defense mechanisms during ripening, helping to modulate the effects of reactive oxygen species. aibochem.com Studies on wines have also correlated the total antioxidant activity with the content of tartaric acid esters, among other phenolic compounds. atamanchemicals.com
Table 2: Research Findings on the Antioxidant Activity of Dthis compound
| Research Focus | Key Finding | Reference(s) |
|---|---|---|
| Food Additive | Used as an antioxidant with E number E334. | wikipedia.orggreenchemintl.comdguv.de |
| Mechanism | Acts as a free radical scavenger. | smolecule.comnih.gov |
| Natural Occurrence | Found in high-antioxidant fruits like grapes and plays a role in their antioxidant metabolism. | rsc.orgaibochem.com |
| Synergistic Effects | Can act as a synergist to other antioxidants. | smolecule.comrsc.orgaibochem.com |
| Radical Scavenging | Demonstrates scavenging activity against hydroxyl radicals. | frontiersin.org |
| Derivative Activity | Caftaric acid, a derivative, shows strong peroxyl radical scavenging activity. | pnas.org |
Chelating Agent in Biological Contexts (e.g., Metal Ion Complexation)
Dthis compound functions as an effective chelating agent, a compound capable of forming stable complexes with metal ions. atamanchemicals.comgreenchemintl.comformulationbio.com This property is due to the presence of two carboxylic acid groups and two hydroxyl groups in its structure, which can bind to a single metal ion at multiple points, a process known as chelation. formulationbio.com The ability to sequester metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) is a well-documented characteristic of tartaric acid. atamanchemicals.com
In biological systems and related applications, this chelating ability is significant. By binding to metal ions, tartaric acid can prevent them from participating in undesirable chemical reactions. formulationbio.com This is particularly relevant in the context of stabilizing pharmaceutical formulations, where it can protect sensitive active ingredients from degradation catalyzed by metal ions. chemiis.com For instance, it is used in pharmaceuticals to bind with metal ions, thereby preventing oxidative damage to the drug compounds. chemiis.com
The chelating properties of tartaric acid are also harnessed in various industrial and agricultural applications that have biological relevance. In agriculture, it is used to complex micronutrients in soil fertilizers, which makes these essential nutrients more available for plant uptake. atamanchemicals.comsmolecule.com In the food industry, it acts as a sequestrant, binding metal ions that could otherwise cause spoilage or discoloration. greenchemintl.com Studies investigating the complex formation between α-hydroxy acids and d-electron metal ions have further elucidated the mechanisms by which tartaric acid coordinates with ions like copper(II), cobalt(II), and nickel(II). nih.gov
Potential Toxicity at High Doses (e.g., Nephrotoxicity, Muscle Toxin)
While generally considered safe for consumption in amounts typically found in food, high doses of Dthis compound can exhibit toxic effects. wikipedia.orgscienceofcooking.com It is known to act as a muscle toxin by inhibiting the production of malic acid, a key component in cellular energy production. wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com This inhibition can lead to muscle toxicity, and in severe cases of overdose, may result in paralysis and death. wikipedia.orgatamanchemicals.compharmacompass.com The median lethal dose (LD₅₀) has been reported to be approximately 7.5 grams per kilogram (g/kg) for humans, 5.3 g/kg for rabbits, and 4.4 g/kg for mice. wikipedia.org A minimum fatal dose in a human has been recorded at about 12 grams. scienceofcooking.comfengchengroup.com
One of the primary target organs for tartaric acid toxicity is the kidney, leading to a condition known as nephrotoxicity. medchemexpress.comnih.gov Studies have shown that the DL-racemic mixture of tartaric acid is more toxic than the naturally occurring L(+)-form. nih.gov This difference in toxicity is largely attributed to the formation of calcium DL-tartrate, which is poorly soluble. nih.gov When administered at high doses, monosodium DL-tartrate can lead to the precipitation of these calcium tartrate crystals in the renal tubules. nih.gov This precipitation can cause obstructive nephropathy, characterized by inflammation, the presence of foreign body giant cells, and tubular damage. nih.gov
Research in rats has demonstrated that oral administration of DL-potassium hydrogen tartrate at high concentrations results in increased kidney weight, renal lesions, and the excretion of tartaric acid in the urine. nih.gov Similarly, studies with ¹⁴C-labeled Dthis compound showed significant uptake and retention of radioactivity in the kidneys and bones of rats, leading to nephrotoxicity and, in some cases, death. medchemexpress.comnih.gov In contrast, the more soluble L(+)-tartrate is not retained in the kidneys to the same extent and is therefore less toxic at comparable doses. nih.gov Accidental ingestion of large amounts of tartaric acid (e.g., 30 grams) in humans has been reported to be lethal due to acute tubular nephropathy. researchgate.netnih.gov
Table 3: Toxicity Data for Dthis compound
| Toxicity Aspect | Finding | Species | Reference(s) |
|---|---|---|---|
| Mechanism | Muscle toxin; inhibits malic acid production. | General | wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com |
| LD₅₀ (Median Lethal Dose) | ~7.5 g/kg | Human | wikipedia.org |
| LD₅₀ (Median Lethal Dose) | ~5.3 g/kg | Rabbit | wikipedia.org |
| LD₅₀ (Median Lethal Dose) | ~4.4 g/kg | Mouse | wikipedia.org |
| Minimum Fatal Dose | ~12 grams | Human | scienceofcooking.comfengchengroup.com |
| Nephrotoxicity | Causes obstructive nephropathy due to precipitation of calcium DL-tartrate in renal tubules. | Rat, Human | researchgate.netnih.govnih.gov |
| Comparative Toxicity | DL-tartrate is more toxic than L(+)-tartrate due to lower solubility of its calcium salt. | Rat | nih.gov |
Enzymatic Studies Related to Tartaric Acid
Enzymatic processes are central to both the biosynthesis and biodegradation of tartaric acid. In grapevines (Vitis vinifera L.), the synthesis of tartaric acid from L-ascorbic acid (vitamin C) involves several key enzymatic steps. pnas.orgnih.gov One of the crucial enzymes in this pathway is L-idonate dehydrogenase (L-IdnDH), which catalyzes the conversion of L-idonate to 5-keto-D-gluconic acid. pnas.orgnih.govmdpi.com The expression of the gene encoding L-IdnDH correlates with the accumulation of tartaric acid during the early stages of grape berry development. nih.gov Another important enzyme is a 2-keto-L-gulonic acid reductase (Vv2KGR), which reduces 2-keto-L-gulonic acid to L-idonic acid. mdpi.com
cis-Epoxysuccinate Hydrolase (CESH) Mechanisms
The enzymatic production of enantiomerically pure tartaric acid isomers is of significant industrial interest. cis-Epoxysuccinate hydrolase (CESH) is a key enzyme that catalyzes the hydrolysis of cis-epoxysuccinate to either L(+)- or D(-)-tartaric acid, depending on the specific enzyme. nih.govrsc.org The stereospecific catalytic mechanism of these enzymes has been elucidated through structural and mutagenesis studies.
Crystal structures of CESH enzymes have revealed a catalytic triad (B1167595) of amino acid residues—typically Asp-His-Glu—that is essential for the hydrolysis reaction. nih.govrcsb.org For the CESH that produces D(-)-tartaric acid (CESH[D]), a zinc ion (Zn²⁺) has been identified in the active site, which plays a role in the stereoselective catalysis. rsc.org The mechanism involves the specific binding of the mirror-symmetric substrate, cis-epoxysuccinate, in the active site. An arginine residue provides a proton to the oxygen of the epoxide ring, which facilitates the ring-opening reaction. nih.gov This is followed by a nucleophilic attack by a water molecule, activated by the catalytic triad, leading to the formation of the specific tartaric acid enantiomer. The structural basis for the stereoselectivity of CESH enzymes that produce L(+)-tartaric acid (CESH[L]) has also been determined, providing insights for the rational engineering of these biocatalysts for improved industrial production. nih.govsjtu.edu.cnrcsb.org
Applications in Drug Development
Dthis compound and its isomers are utilized in the pharmaceutical industry in several capacities, primarily leveraging their chemical properties as an acid, a chelating agent, and a chiral molecule. aibochem.comatamanchemicals.comchemicalbook.com
One of its main roles is as a pharmaceutical excipient, an inactive substance that serves as a vehicle or medium for an active drug substance. smolecule.com It is commonly used to prepare effervescent salts and tablets. greenchemintl.comchemiis.comchemicalbook.com When combined with a bicarbonate source, such as sodium bicarbonate, tartaric acid reacts in the presence of water to produce carbon dioxide gas, leading to the effervescence that aids in the rapid dissolution and improved taste of oral medications. atamanchemicals.compharmacompass.comsmolecule.com
Due to its acidic nature, tartaric acid is also used as an acidulant and to stabilize drug formulations. chemiis.com As a chiral compound, tartaric acid is a critical resolving agent in the synthesis of enantiomerically pure drugs. aibochem.comatamanchemicals.comfengchengroup.comchemicalbook.com Many therapeutic agents are chiral, and often only one enantiomer (mirror-image isomer) possesses the desired pharmacological activity, while the other may be inactive or cause unwanted side effects. Tartaric acid is used to separate these enantiomers from a racemic mixture, a process known as chiral resolution.
Furthermore, tartaric acid is used to form tartrate salts of basic drug molecules. This can improve the stability, solubility, and bioavailability of the active pharmaceutical ingredient. Examples of such drugs include zolpidem tartrate, a medication for sleep disorders, and metoprolol (B1676517) tartrate, used to treat hypertension and angina. chemicalbook.com
As a Resolving Agent for Racemic Amines
Dthis compound is a frequently utilized resolving agent for racemic amines in the pharmaceutical and chemical industries. atamanchemicals.com The process of chiral resolution involves the separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically active components. wikipedia.org This separation is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. researchgate.net
The primary method for this resolution is the formation of diastereomeric salts. wikipedia.org When a racemic amine is reacted with an optically active form of tartaric acid (either D-(-)- or L-(+)-tartaric acid), two diastereomeric salts are formed. These salts possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org
For instance, research has demonstrated the use of d-tartaric acid to resolve racemic 1-phenylethylamine. The process involves the precipitation of the less soluble diastereomeric salt, allowing for the isolation of one enantiomer. nih.gov Similarly, the resolution of ephedrine (B3423809) has been a long-standing challenge, and methods involving tartaric acid have been explored. google.com However, the relative solubilities of the resulting diastereomeric salts can sometimes complicate the isolation of the desired enantiomer. google.com
The effectiveness of the resolution process depends on several factors, including the choice of solvent and the specific tartaric acid derivative used. For example, in the resolution of certain compounds, using a mixture of an optically active acid like tartaric acid and an optically inactive acid can be advantageous. google.com
A variety of amines have been successfully resolved using tartaric acid and its derivatives. The selection of the appropriate tartaric acid enantiomer and crystallization conditions are key to achieving high enantiomeric purity.
Table 1: Examples of Racemic Amines Resolved with Tartaric Acid
| Racemic Amine | Resolving Agent | Key Observation | Reference |
| 1-Phenylethylamine | D-(-)-Tartaric Acid | Formation of less soluble diastereomeric salt | nih.gov |
| Ephedrine | d-l mixture of tartaric acid | Challenges in separating the more soluble salt | google.com |
| Various aryl-alkyl-amines | L(+) or D(-)-tartaric acid | Diastereomeric salt formation and separation | google.com |
Use in Pharmaceutical Intermediates
Dthis compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. atamanchemicals.comataman-chemicals.com Its role as a starting material or a reactant is integral to the production of numerous active pharmaceutical ingredients (APIs). The dicarboxylic acid nature and the presence of hydroxyl groups in its structure make it a versatile building block in organic synthesis. atamanchemicals.comatamanchemicals.com
One of the significant applications of Dthis compound as an intermediate is in the production of other chiral molecules. atamanchemicals.com Its inherent chirality can be transferred to new molecules during a synthetic sequence, a process known as chiral pool synthesis. This is a valuable strategy in the development of enantiomerically pure drugs.
Furthermore, Dthis compound and its derivatives are used in the synthesis of various esters and salts that themselves act as important pharmaceutical intermediates. aibochem.comchemicalbook.com For instance, diisopropyl tartrate, a derivative of tartaric acid, is employed as a co-catalyst in asymmetric synthesis, a technique vital for producing single-enantiomer drugs. ataman-chemicals.com
The versatility of Dthis compound as an intermediate extends to its use in creating specific salt forms of drugs, which can improve properties such as solubility and stability. ataman-chemicals.com
Table 2: Applications of Dthis compound as a Pharmaceutical Intermediate
| Application | Description | Reference |
| Chiral Pool Synthesis | Utilized as a chiral building block to synthesize other chiral molecules. | atamanchemicals.com |
| Synthesis of Derivatives | Used to produce derivatives like diisopropyl tartrate for asymmetric synthesis. | ataman-chemicals.com |
| Salt Formation | Acts as a counterion to form tartrate salts of active pharmaceutical ingredients. | ataman-chemicals.com |
Catalyst or Neutralizing Agent in Pharmaceutical Processes
In various pharmaceutical manufacturing processes, Dthis compound functions as a catalyst or a neutralizing agent. niranbio.com Its acidic nature allows it to catalyze certain chemical reactions, increasing the reaction rate without being consumed in the process. This catalytic activity is often employed in specific synthetic steps during drug production.
As a neutralizing agent, Dthis compound is used to adjust the pH of a reaction mixture or a final product formulation. niranbio.com Controlling the pH is often critical for the stability of the API, the efficiency of a reaction, or the performance of the final dosage form. For example, it can be used to neutralize basic compounds or to create a specific pH environment required for a subsequent processing step.
The use of tartaric acid as a pH modifier is also relevant in the formulation of final drug products. It can act as an excipient in drugs that have poor solubility at higher pH levels, helping to ensure their dissolution and bioavailability. ataman-chemicals.com In effervescent tablet formulations, the reaction between tartaric acid and a bicarbonate source generates carbon dioxide, leading to the disintegration of the tablet and dissolution of the active ingredient. atamanchemicals.comatamanchemicals.com
Table 3: Functions of Dthis compound in Pharmaceutical Processes
| Function | Description | Reference |
| Catalyst | Accelerates chemical reactions in drug synthesis. | niranbio.com |
| Neutralizing Agent | Adjusts the pH of reaction mixtures and final formulations. | niranbio.com |
| Excipient | Used in drug formulations to improve solubility and facilitate dissolution. | ataman-chemicals.com |
Preparation of Specific Drugs (e.g., Zolpidem Tartrate, Metoprolol Tartrate)
Dthis compound is a key component in the preparation of specific drug salts, with zolpidem tartrate and metoprolol tartrate being prominent examples. chemicalbook.comatamanchemicals.com In these cases, tartaric acid is not just an intermediate but becomes part of the final API through the formation of a tartrate salt.
Zolpidem Tartrate: Zolpidem, a medication used for sleep disorders, is commonly formulated as zolpidem tartrate. chemicalbook.comgoogle.com Specifically, it is the hemitartrate salt, meaning the molar ratio of zolpidem to tartaric acid is 2:1. google.comgoogle.comgoogleapis.com The process of preparing zolpidem tartrate typically involves dissolving zolpidem free base and L-(+)-tartaric acid in a suitable solvent, such as methanol. google.comgoogle.com The subsequent crystallization yields the zolpidem tartrate salt. The choice of solvent and crystallization conditions can be critical in obtaining the desired polymorphic form of the salt. google.comjustia.com
Metoprolol Tartrate: Metoprolol is a beta-blocker used to treat high blood pressure and other cardiovascular conditions. It is frequently administered as metoprolol tartrate. chemicalbook.comatamanchemicals.com The formation of the tartrate salt can influence the drug's physical properties. Research has also focused on the chromatographic separation of the enantiomers of (±)-metoprolol tartrate, using D-(-)-tartaric acid as a chiral selector in the mobile phase. researchgate.netresearchgate.net This highlights the dual role of tartaric acid in both forming the salt and aiding in the chiral separation of the active moiety.
Table 4: Dthis compound in the Preparation of Specific Drugs
| Drug | Salt Form | Molar Ratio (Drug:Tartaric Acid) | Key Process | Reference |
| Zolpidem | Zolpidem Hemitartrate | 2:1 | Crystallization from a solution of zolpidem free base and L-(+)-tartaric acid. | google.comgoogle.comgoogleapis.com |
| Metoprolol | Metoprolol Tartrate | Not specified | Formation of the tartrate salt; also used in chiral separation of enantiomers. | researchgate.netchemicalbook.comresearchgate.net |
Analytical and Characterization Methodologies for Dl Tartaric Acid
Method Validation and Quality Control
The validation of analytical methods for DL-Tartaric acid is crucial to ensure the reliability, accuracy, and consistency of results, particularly in pharmaceutical and food applications. Method validation typically involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness ijnrd.orgcore.ac.uk.
A common analytical technique employed for the determination of Dthis compound is High-Performance Liquid Chromatography (HPLC) ijnrd.orgcore.ac.uk. For instance, a reversed-phase HPLC (RP-HPLC) method has been developed and validated for the assay of tartaric acid in effervescent formulations. This method utilized a C18 column (4.6 x 250 mm, 5 µm particle size) with a mobile phase consisting of 0.01 M Potassium Dihydrogen Phosphate (pH 2.6) and detection at 210 nm. The method demonstrated linearity, and precision was confirmed by Relative Standard Deviation (RSD) values below 2.0%. Recovery rates ranging from 100.83% to 101.54% underscored the accuracy of the method ijnrd.org.
Another validated liquid chromatographic method allows for the simultaneous determination of tartaric acid alongside other organic acids in fruits and juices. This method employed a C18 column with an isocratic elution using 0.01 mol L⁻¹ KH₂PO₄ (pH 2.60) and a diode array detector set at 210 nm for tartaric acid. Linearity was evaluated by plotting peak area against concentration, with quantification limits established for tartaric acid core.ac.uk.
Quality control for Dthis compound also involves adherence to established specifications. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides detailed specifications for Dthis compound, including an assay method based on titration with 1 N sodium hydroxide (B78521), requiring not less than 99.5% on a dried basis. Purity tests include limits for loss on drying (not more than 0.5%), sulfated ash (not more than 0.1%), and tests for readily oxidizable substances and sulfates fao.org.
Compliance with international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) is paramount for analytical methods concerning Dthis compound, especially when used in pharmaceutical products.
Analytical methods for tartaric acid are frequently validated in accordance with ICH guidelines ijnrd.orgresearchgate.net. These guidelines ensure that the methods are suitable for their intended purpose, covering aspects like specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness ijnrd.org. For example, the RP-HPLC method mentioned above was optimized and validated as per ICH 2005 guidelines ijnrd.org. Similarly, stability-indicating HPLC methods developed for related substances in tartaric acid-based pellets have also been validated according to ICH guidelines researchgate.net.
While specific monographs for Dthis compound within USP or EP were not directly detailed in the search results for method validation, these pharmacopeias provide general chapters on analytical procedures and validation that would apply. For instance, USP <233> describes validation procedures for analytical techniques used to analyze elemental impurities, which is relevant for quality control of pharmaceutical ingredients researchgate.net. The European Pharmacopoeia (EP) also outlines general methods for the identification and control of residual solvents, which can be applicable to pharmaceutical excipients like Dthis compound pmda.go.jp.
The determination of trace metal elements in Dthis compound is a critical quality control parameter, particularly for its use in food and pharmaceutical applications, where even minute quantities of heavy metals can be a concern.
A method utilizing microwave digestion coupled with axial-view CCD-Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) has been successfully applied for the determination of trace metal elements such as lead (Pb), arsenic (As), and calcium (Ca) in food additive Dthis compound. The method demonstrated satisfactory results with specific detection limits: Pb at 3.5×10⁻³ µg/mL, As at 5.0×10⁻³ µg/mL, and Ca at 1.3×10⁻³ µg/mL. The relative standard deviation (RSD) was within the range of 2.2% to 6.0%, and the recovery rates were between 90% and 96% chemfaces.com.
High-purity reagents, such as "TraceSELECT Ultra" products, are essential for ultra-trace analysis (ppb and ppt (B1677978) levels) of metals, and Dthis compound itself is available in such high-purity grades, indicating its use in sensitive analytical procedures exactalabcenter.ithoneywell.com. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely used for elemental impurity analysis due to their high sensitivity researchgate.nethoneywell.com. JECFA specifications for Dthis compound also include a limit for lead (not more than 2 mg/kg), with determination typically performed using an atomic absorption technique fao.org.
Table 1: Analytical Parameters for Trace Metal Determination in Dthis compound
| Metal Element | Method | Detection Limit (µg/mL) | RSD (%) | Recovery (%) | Source |
| Lead (Pb) | CCD-ICP-AES | 3.5 × 10⁻³ | 2.2-6.0 | 90-96 | chemfaces.com |
| Arsenic (As) | CCD-ICP-AES | 5.0 × 10⁻³ | 2.2-6.0 | 90-96 | chemfaces.com |
| Calcium (Ca) | CCD-ICP-AES | 1.3 × 10⁻³ | 2.2-6.0 | 90-96 | chemfaces.com |
Table 2: Key Validation Parameters for RP-HPLC Method of Tartaric Acid
| Parameter | Result/Condition | Source |
| Wavelength | 210 nm | ijnrd.org |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate, pH 2.6 | ijnrd.org |
| Column | C18 Shimadzu GIST Shim Pack (4.6 x 250 mm, 5 µm) | ijnrd.org |
| Flow Rate | 1.0 mL/min | ijnrd.org |
| Injection Volume | 20 µL | ijnrd.org |
| Oven Temperature | 30 °C | ijnrd.org |
| Precision (RSD) | < 2.0% | ijnrd.org |
| Accuracy (Recovery) | 100.83%–101.54% | ijnrd.org |
| Compliance | ICH 2005 guidelines | ijnrd.org |
Industrial and Environmental Research of Dl Tartaric Acid
Industrial Applications Beyond Food and Pharmaceuticals
DL-Tartaric acid's utility in industrial processes is primarily due to its properties as a chelating agent, pH regulator, reducing agent, and retarder. These characteristics allow it to be employed in a range of industries from textiles to construction.
Textile and Leather Industries: Mordant and Pickling Agent
In the textile industry, Dthis compound serves as a mordant, often in combination with tannins, for various acid dyes. chemicalbook.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. chemicalbook.comkamalachemicals.com This process enhances the fastness of the dye, making the color brighter and more durable. kamalachemicals.com Dthis compound is also used to control the release of chlorine from bleaching powders. atamanchemicals.com
In the leather tanning industry, Dthis compound and its salts are used in the pickling and tanning processes. jlchem.comniranbio.com It helps to soften the leather and is also used as an antioxidant in leather processing. niir.org The use of tartaric acid in tanning solutions is an important application. atamanchemicals.comjlchem.comtheoremchem.com
Mirror-Making Industry: Reducing Agent and Chemical Additive
Dthis compound plays a crucial role in the mirror-making industry. chemicalbook.comdl-tartaric-acid.com It functions as a reducing agent in the chemical process of silvering mirrors. dl-tartaric-acid.commade-in-china.com In this process, a solution containing a silver salt is applied to a glass surface, and a reducing agent is used to precipitate a thin, uniform layer of metallic silver. Dthis compound is an important assistant and reducing agent that can control the speed of the silver mirror formation, ensuring a very uniform coating. dl-tartaric-acid.commade-in-china.comsinotrustchemical.com It is considered an indispensable chemical additive that decisively influences the uniformity of the silver coating. chemicalbook.com
Metal Surface Treatment: Polishing Agent and Cleaning Agent
The ability of Dthis compound to chelate metal ions makes it an effective agent for metal surface treatment. atamanchemicals.comlerochem.eu It is used as a polishing and cleaning agent for various metals, including aluminum, copper, and iron, as well as their alloys. chemicalbook.comchemiis.comatamanchemicals.com By forming complexes with metal oxides, it helps to remove rust and other forms of tarnish from metal surfaces, leaving them clean and polished. lerochem.eubiokingco.com This chelating action prevents the formation of insoluble hydroxide (B78521) salts. atamanchemicals.com
Electroplating Industry: Metal Complexing Agent
In the electroplating industry, Dthis compound is utilized as a metal complexing agent. atamanchemicals.comcphi-online.com Its role is to form stable complexes with metal ions in the electroplating bath. made-in-china.comatamanchemicals.com This helps to ensure a smooth and even deposition of the metal onto the substrate being plated. lerochem.eu It can be used as a complexing agent, masking agent, or chelating agent in electroplating processes. made-in-china.comlionchems.comtnjchem.com
Construction Industry: Retarder
Dthis compound is employed in the construction industry as a retarder for cement and plaster. atamanchemicals.comcphi-online.comgreenchemindustries.ca By slowing down the setting time of these materials, it allows for a longer working time, which is particularly beneficial in large-scale construction projects or in hot weather conditions. lerochem.eubiokingco.comgreenchemindustries.ca This extended workability ensures better placement and finishing of concrete and plaster. greenchemindustries.ca The use of tartaric acid as a set retarder can prolong the plasticity of fresh concrete. biokingco.com
Telecommunications Equipment, Tanning, Enamel, Glass, Film
Dthis compound finds applications in a variety of other industries as well. chemicalbook.comjlchem.comtheoremchem.com It plays a role in the manufacturing of telecommunications equipment, although the specific function is not always detailed. atamanchemicals.comniir.orghomesunshinepharma.com Its use in the tanning industry has been previously noted. jlchem.comniir.orgtheoremchem.com In the enamel and glass industries, Dthis compound is also utilized. chemicalbook.comjlchem.comdl-tartaric-acid.com Furthermore, it has applications in the film and photography industries, where it can be used as an imaging agent or in developing solutions. chemicalbook.comdl-tartaric-acid.commade-in-china.comtnjchem.com
Interactive Data Table: Industrial Applications of Dthis compound
| Industry | Application | Function of Dthis compound |
| Textile | Mordant | Sets dyes on fabrics, enhancing color fastness. chemicalbook.comkamalachemicals.com |
| Bleaching | Controls the release of chlorine. atamanchemicals.com | |
| Leather | Pickling & Tanning | Softens leather and acts as an antioxidant. jlchem.comniranbio.comniir.org |
| Mirror-Making | Silvering | Acts as a reducing agent and controls the uniformity of the silver coating. chemicalbook.comdl-tartaric-acid.commade-in-china.com |
| Metal Surface Treatment | Polishing & Cleaning | Removes rust and tarnish by chelating metal oxides. chemiis.comatamanchemicals.combiokingco.com |
| Electroplating | Plating Bath | Forms stable complexes with metal ions for even deposition. made-in-china.comatamanchemicals.comatamanchemicals.com |
| Construction | Cement & Plaster | Retards setting time, allowing for longer workability. atamanchemicals.combiokingco.comgreenchemindustries.ca |
| Telecommunications | Manufacturing | Component in equipment production. atamanchemicals.comniir.orghomesunshinepharma.com |
| Enamel & Glass | Production | Utilized in the manufacturing process. chemicalbook.comjlchem.comdl-tartaric-acid.com |
| Photography/Film | Developing | Used as an imaging or developing agent. chemicalbook.commade-in-china.comtnjchem.com |
Environmental Impact and Sustainability Studies
The environmental footprint of chemical compounds is a critical aspect of modern industrial processes. For Dthis compound, a racemic mixture of D- and this compound, its environmental impact and sustainability are evaluated through its biodegradability, its role in recycling, and its origin from waste valorization.
Biodegradability and Persistence
Dthis compound is considered to be readily biodegradable. glentham.comherts.ac.ukessedielleenologia.com This means it is unlikely to persist in the environment and has a low potential for bioaccumulation. glentham.comessedielleenologia.com Safety data sheets indicate that it is not identified as a persistent, bioaccumulative, and toxic (PBT) substance. glentham.comcdhfinechemical.com The solution of tartaric acid in water is a medium-strong acid. ilo.orginchem.org
Life Cycle Assessment (LCA) in Recycling Processes (e.g., Lithium-ion Batteries)
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. In the context of recycling, particularly for lithium-ion batteries (LIBs), Dthis compound has been studied as a leaching agent.
Despite these findings, research into the use of tartaric acid in LIB recycling continues. For instance, this compound has been used as a leachant to recover manganese, lithium, cobalt, and nickel from spent LIBs, with high leaching efficiencies reported under optimized conditions. researchgate.netacs.org The process is described as simple, efficient, and environmentally friendly. researchgate.netacs.org Similarly, a clean recycling process for spent lead-acid battery pastes has been proposed using a tartaric acid-sodium tartrate mixed solution as a transforming agent, which achieved high lead recovery and desulfurization rates. researchgate.net
Table 1: Comparative Environmental Impacts of Leaching Agents in LIB Recycling
| Leaching Agent | Relative Environmental Impact |
|---|---|
| Acetic Acid | Lower |
| Formic Acid | Lower |
| Maleic Acid | Lower |
| DL-Malic Acid | Lower |
| Lactic Acid | Higher |
| Ascorbic Acid | Higher |
| Succinic Acid | Higher |
| Citric Acid | Higher |
| Trichloroacetic Acid | Higher |
| Tartaric Acid | Higher |
| Sulfuric Acid | Lower (than some organic acids) |
| Hydrochloric Acid | Lower (than some organic acids) |
| Nitric Acid | Higher |
Source: nih.gov
Waste Utilization and Valorization (e.g., Winery By-products)
A significant aspect of the sustainability of tartaric acid, particularly the naturally occurring L-(+)-tartaric acid, is its production from the by-products of the wine industry. nih.govnih.govonfoods.itgoogle.comuniba.itoiv.intmdpi.comsciforum.net These by-products, such as grape pomace and wine lees, are abundant and their valorization presents both an economic opportunity and an environmental benefit. nih.govnih.govonfoods.ituniba.it
Grape pomace, which consists of peels, seeds, and stem fragments, represents about 20-25% of the mass of processed grapes. nih.gov It is a rich source of tartaric acid, as well as other valuable compounds like polyphenols and dietary fiber. nih.govonfoods.ituniba.itmdpi.comresearchgate.net Similarly, wine lees, the sediment left after fermentation, are also a primary source for tartaric acid recovery. nih.govoiv.intmdpi.comsciforum.net
The process of extracting tartaric acid from these by-products typically involves several steps. For instance, a process has been described that uses a strong cation exchange resin to recover tartaric acid from wine lees, achieving a recovery rate of about 74.9%. nih.gov Another patented process involves the selective adsorption of pigments from winery by-products before using an ion exchange process to produce tartaric acid. google.com
The utilization of winery waste for tartaric acid production aligns with the principles of a circular bioeconomy, turning a potential environmental burden into a valuable resource. nih.gov
Market Demand and Production Strategies
The global market for tartaric acid is driven by its diverse applications across various industries, including food and beverages, pharmaceuticals, and construction. persistencemarketresearch.commarketgrowthreports.comglobenewswire.comcoherentmarketinsights.com Dthis compound, the synthetic form, is a racemic mixture of 50% L-(+)-tartaric acid and 50% D-(-)-tartaric acid. persistencemarketresearch.comglobenewswire.com
The food and beverage industry is the largest consumer of tartaric acid, where it is used as an acidifier, antioxidant, stabilizer, and flavor enhancer. persistencemarketresearch.commarketgrowthreports.comglobenewswire.com In winemaking, it is crucial for regulating pH and acidity. google.compersistencemarketresearch.comglobenewswire.com The growing global demand for wine, particularly in the Asia-Pacific and Latin American regions, is a significant driver for the tartaric acid market. coherentmarketinsights.comnpcsblog.com
In the pharmaceutical sector, tartaric acid is used as an excipient in the production of effervescent tablets, powders, and granulates. persistencemarketresearch.commarketgrowthreports.comglobenewswire.com It is also utilized in the construction industry as a retarder in gypsum and plaster applications. globenewswire.comcphi-online.com
The global tartaric acid market was valued at USD 871.97 million in 2024 and is projected to reach USD 1880.55 million by 2033, growing at a CAGR of 8.9%. marketgrowthreports.com Another report estimated the market to reach US$ 804.7 million by the end of 2027, with a CAGR of 4.8%. persistencemarketresearch.com The market is expected to see continued growth, driven by the increasing demand for natural and clean-label products. marketgrowthreports.comexactitudeconsultancy.com
Production strategies for tartaric acid involve both natural extraction and chemical synthesis. Natural L-(+)-tartaric acid is extracted from winery by-products. herts.ac.ukgoogle.com Synthetic Dthis compound is often produced from maleic anhydride (B1165640). persistencemarketresearch.comresearchgate.netemergenresearch.comresearchgate.net One method involves the reaction of maleic anhydride with hydrogen peroxide. herts.ac.uk Another process describes the hydrolysis of epoxysuccinic acid, which is an intermediate in the reaction of maleic acid with hydrogen peroxide. google.com
China is a dominant player in the production and consumption of synthetic tartaric acid. persistencemarketresearch.comglobenewswire.com The table below provides a snapshot of the projected growth of the global tartaric acid market.
Table 2: Global Tartaric Acid Market Projections
| Report Source | Base Year Value (2024) | Projected Value (2033) | CAGR |
|---|---|---|---|
| Source marketgrowthreports.com | USD 871.97 million | USD 1880.55 million | 8.9% |
| Report Source | Base Year Value (2018) | Projected Value (2027) | CAGR |
Advanced Research and Emerging Trends in Dl Tartaric Acid Chemistry
Development of Novel Derivatives and Salts
The synthesis of new derivatives and salts of DL-tartaric acid is a significant area of research, aimed at creating compounds with tailored properties for various applications, from pharmaceuticals to material science.
Researchers have successfully synthesized a variety of novel tartaric acid derivatives, including esters, amides, and salts. For instance, 2,3-dialkylated tartaric acid esters have been prepared through a visible light photoredox-catalyzed reductive dimerization of α-ketoesters. acs.org This method offers a transition-metal-free pathway to derivatives with potential applications as chiral ligands and catalysts in asymmetric synthesis. acs.org
The formation of tartramides, through the reaction of tartaric acids with alkylamines, has also been investigated. nih.govumich.edusemanticscholar.org These studies provide insights into the mechanisms of amide formation and the stereochemical outcomes of the reactions. semanticscholar.org Long-chain tartaric acid diamides have been synthesized as novel ceramide-like compounds, which could have applications in cosmetics and dermatology. mdpi.com
Furthermore, the creation of new salts and cocrystals of Dthis compound with various organic molecules is an active area of study. For example, a novel 1:1 cocrystal of β-alanine with Dthis compound has been reported, along with new molecular salts with other amino acids like γ-aminobutyric acid and DL-α-aminobutyric acid. Chiral α-ethylphenylamine tartaric acid salts have also been synthesized and explored for their application in the cyanosilylation of prochiral ketones. researchgate.net These developments open up new possibilities for chiral resolution and the design of functional crystalline materials. researchgate.net
Interactive Table: Examples of Novel Dthis compound Derivatives and Their Synthesis Methods
| Derivative/Salt | Synthesis Method | Potential Application | Reference |
| 2,3-Dialkylated Tartaric Acid Esters | Visible light photoredox-catalyzed reductive dimerization of α-ketoesters | Chiral ligands and catalysts | acs.org |
| Long-Chain Tartaric Acid Diamides | Multistep approach using O-protected tartaric anhydride (B1165640) | Ceramide-like compounds in cosmetics | mdpi.com |
| β-alanine-Dthis compound cocrystal | Liquid-assisted grinding | Crystalline materials | |
| Chiral α-ethylphenylamine tartaric acid salts | Direct reaction with chiral tartaric acid | Cyanosilylation of prochiral ketones | researchgate.net |
Computational and Theoretical Studies
Computational and theoretical studies play a crucial role in understanding the intricate stereochemical nature of Dthis compound and its interactions, providing insights that are often difficult to obtain through experimental methods alone.
Molecular modelling has been instrumental in elucidating the mechanisms of stereoselectivity involving tartaric acid. These studies often focus on understanding how the different stereoisomers of tartaric acid interact with other molecules, leading to chiral recognition. For example, computational models can be used to predict the binding geometries and energies of tartaric acid derivatives with synthetic receptors. rsc.org This information is vital for the rational design of new chiral selectors and catalysts.
Theoretical calculations are increasingly being used to predict and understand the outcomes of chiral resolution processes involving Dthis compound. These calculations can provide insights into the thermodynamics and kinetics of diastereomeric salt formation, which is a common method for separating enantiomers. nih.govwikipedia.orglibretexts.org
For instance, theoretical models can be used to calculate the lattice energies of different diastereomeric crystals, helping to explain why one diastereomer crystallizes preferentially over the other. nih.gov Quantum chemical calculations have been employed to investigate the conformational landscape of tartaric acid enantiomers and their interactions with resolving agents. rsc.org These theoretical approaches are becoming indispensable tools for optimizing chiral resolution processes and for the de novo design of more efficient resolving agents. rsc.org
Applications in Material Science
The unique chemical properties of Dthis compound, particularly its ability to coordinate with metal ions and influence crystallization processes, have led to its exploration in various applications within material science.
Dthis compound has shown promise as an additive in the formulation of bone cements, particularly brushite-collagen cements. nih.govnih.govacs.orgresearchgate.net Research has demonstrated that the chiral nature of tartaric acid can be harnessed to control the crystal growth of brushite, a key component of these cements. nih.govnih.govacs.orgresearchgate.net
Specifically, studies have shown that this compound can significantly restrain brushite crystal growth by binding to specific crystal planes. nih.govnih.gov This leads to increased crystal packing and a larger interaction area with collagen, resulting in a notable improvement in the fracture toughness of the bone cement. nih.govnih.govresearchgate.net This application highlights the potential of using chiral molecules like tartaric acid to engineer biomaterials with enhanced mechanical properties for bone regeneration. nih.govnih.govacs.orgresearchgate.net
Interactive Table: Effect of Tartaric Acid on Brushite-Collagen Bone Cement Properties
| Additive | Effect on Brushite Crystal Growth | Impact on Fracture Toughness | Reference |
| This compound | Significantly restrained | Increased by 30% compared to traditional brushite | nih.govnih.govresearchgate.net |
| D-Tartaric Acid | No significant restraint | - | nih.govnih.gov |
Coordination with Metal Ions for Material Modification
The ability of Dthis compound to coordinate with a variety of metal ions is being exploited for the development of novel materials with tailored properties. chemicalbook.comnih.govmdpi.comresearchgate.net This coordination can lead to the formation of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. nih.govresearchgate.netnih.gov
For example, a trivalent iron-tartaric acid metal-organic framework (T2-MOF) has been synthesized and shown to have strong catalytic performance in the ozonation of succinonitrile, a water pollutant. nih.gov The porous and crystalline nature of this MOF makes it an effective catalyst for environmental remediation. nih.gov
Furthermore, the coordination of tartaric acid with metal ions can be used to modify the properties of existing materials. For instance, tartaric acid has been used as an additive in zinc-ion batteries, where it improves the ionic conductivity of the electrolyte and enhances the capacity retention of the battery. nih.gov These examples demonstrate the broad potential of using Dthis compound in conjunction with metal ions to create a wide range of functional materials for diverse applications.
Catalyst Supports and Modifiers (e.g., Zeolites)
Zeolites, crystalline aluminosilicates with well-defined microporous structures, are pivotal in catalysis. Their properties can be tailored through various modifications, including acid treatments, to enhance their catalytic activity and selectivity for specific reactions. The interaction between organic acids like tartaric acid and zeolites is an area of significant research, focusing on how these acids can modify the zeolite structure and, in turn, how modified zeolites can serve as supports or catalysts in reactions involving compounds like Dthis compound.
Acid leaching is a common post-synthesis modification technique used to alter the properties of zeolites. mdpi.com This process, often involving strong mineral acids or weaker organic acids, can remove aluminum from the zeolite framework, a process known as dealumination. mdpi.comlidsen.com Dealumination increases the silicon-to-aluminum (Si/Al) ratio, which can affect the zeolite's acidity, pore volume, and thermal stability. lidsen.com Research has shown that treatment with acids can increase the specific surface area and pore volume of zeolites. For instance, treating ZSM-5 zeolite with aqueous nitric acid has been found to increase the volume of micropores, while hydrochloric acid treatment can lead to the formation of mesopores. lidsen.com These structural changes facilitate better mass transfer to the active sites within the catalyst. lidsen.com
The acidity of zeolites, which is crucial for their catalytic performance, is also significantly impacted by acid treatment. The process can reduce the total number of acid sites, particularly the strong Brønsted acid sites, by removing framework aluminum. lidsen.com However, it can also lead to the formation of Lewis acid sites associated with extra-framework aluminum species. lidsen.com The effect of organic acids, such as citric acid and tartaric acid, has been shown to be similar to that of low-concentration hydrochloric acid, leading to an increase in the total number of acid centers by providing better access to existing Lewis acid sites. mdpi.com
The modification of zeolites with acids like Dthis compound can create hierarchical zeolite systems, which possess both micropores for catalytic reactions and mesopores for improved diffusion. lidsen.com These tailored catalysts have potential applications in various organic transformations.
Table 1: Effects of Acid Treatment on Zeolite Properties
| Treatment | Primary Effect on Zeolite Structure | Impact on Acidity | Reference |
|---|---|---|---|
| Mineral Acids (e.g., HCl, HNO₃) | Dealumination, potential for mesopore formation, increased specific surface area. | Decreases total number of acid sites, particularly Brønsted sites; may increase Lewis sites. | lidsen.com |
| Organic Acids (e.g., Citric, Tartaric) | Similar to low-concentration mineral acids; surface cleaning. | Increases access to acid Lewis sites, leading to a higher total amount of acid centers. | mdpi.com |
Mechanistic Insights into Chemical Reactions
Understanding the reaction mechanisms involving Dthis compound is fundamental to controlling its synthesis and application. As a chiral molecule, its reactions often have stereochemical implications, making it a valuable component in organic synthesis. food-ingredient.net
One of the primary industrial synthesis routes for Dthis compound involves the oxidation of maleic acid or maleic anhydride. nbinno.comwikipedia.org The mechanism proceeds in two main steps:
Epoxidation: Maleic acid is first epoxidized using an oxidizing agent like hydrogen peroxide, with a catalyst such as potassium tungstate (B81510). wikipedia.orgchemcess.com This step forms an intermediate, cis-epoxysuccinic acid.
Hydrolysis: The epoxide ring of the intermediate is then opened through hydrolysis, typically by heating the aqueous solution, to yield the diol, which is Dthis compound. wikipedia.orgchemcess.com
Dthis compound also participates in other significant reactions. In the Debus–Radziszewski reaction, it can function as a weak acid for the synthesis of imidazolium ionic liquids. Its ability to form complexes with metal ions is utilized in various applications, such as in the synthesis of nano-crystalline indium tin oxide (ITO) powder, where it acts as a complexing agent. Furthermore, it has been used as a dopant in the synthesis of conductive polymers like polyaniline.
The thermal behavior of Dthis compound also provides mechanistic insights. Studies have shown that it does not have a true melting point but undergoes decomposition at elevated temperatures (above 200°C). mdpi.com Analysis indicates that solid Dthis compound is not entirely pure, containing water and oligomers formed through intermolecular esterification. mdpi.com This suggests that upon heating, complex dehydration and decomposition reactions occur rather than a simple phase transition.
Interdisciplinary Research (e.g., Food Science and Technology)
Dthis compound is a multifunctional additive in the food industry, and its application is a prime example of interdisciplinary research combining chemistry, microbiology, and food technology. multichemindia.comfoodsweeteners.com Its primary roles in food products are as an acidulant, preservative, flavor enhancer, and stabilizer. food-ingredient.netmultichemindia.com
In food biochemistry , Dthis compound's primary function is to adjust the pH of food products. food-ingredient.net This control of acidity is critical in various applications:
Winemaking: Tartaric acid is crucial for the chemical stability and taste of wine. Adjusting the acidity helps control the growth of unwanted bacteria and is essential for the proper activity of yeast enzymes during fermentation. food-ingredient.net It also interacts with metal ions, preventing the formation of undesirable precipitates. food-ingredient.net
Baked Goods: In combination with sodium bicarbonate, it acts as a leavening agent in baking powders, producing carbon dioxide gas to help dough rise. wikipedia.orgmultichemindia.com
Confectionery: It imparts a sharp, tart flavor to candies and gummies. multichemindia.com It also helps prevent the crystallization of sugar in products like syrups and fondants, ensuring a smooth texture. multichemindia.com
As a preservative , the acidic nature of Dthis compound inhibits microbial growth, extending the shelf life of products like jams, jellies, and pickled goods. multichemindia.com
Table 2: Applications of Dthis compound in Food Science
| Application Area | Primary Function(s) | Examples of Food Products | Scientific Principle | Reference |
|---|---|---|---|---|
| Beverages | Acidulant, Flavor Enhancer | Soft drinks, fruit juices, wine | Provides tartness to balance sweetness; lowers pH to control microbial growth and stabilize color. | food-ingredient.netmultichemindia.comfoodsweeteners.com |
| Confectionery | Acidulant, Flavor Enhancer, Stabilizer | Hard candies, gummies, syrups, fondants | Imparts sour taste; inhibits sugar crystallization. | multichemindia.comfoodsweeteners.com |
| Bakery | Leavening Agent | Cakes, cookies, baked goods | Reacts with bicarbonate to release CO₂ for leavening. | wikipedia.orgmultichemindia.com |
| Preserves | Preservative, pH Control | Jams, jellies, sauces | Lowers pH to prevent spoilage from bacteria and fungi. | multichemindia.com |
The study of how Dthis compound interacts with other food components, such as proteins and enzymes, is an active area of research. For instance, it can be used as a precipitant in protein crystallization, a critical step in determining the three-dimensional structure of proteins for biochemical studies. food-ingredient.net By affecting electrostatic interactions, it helps reduce protein solubility, promoting the formation of crystals. food-ingredient.net This interdisciplinary approach, linking chemical properties to biological functions and technological applications, underscores the compound's versatility.
Q & A
Q. What is the synthetic route for producing racemic DL-tartaric acid in laboratory settings?
Dthis compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The intermediate epoxy-succinic acid is hydrolyzed by boiling, yielding racemic tartaric acid, which is isolated via centrifugation, washing, and drying . This method is documented in patents and scientific literature but remains limited to small-scale production due to industrial preference for the L(+)-isomer.
Q. How do the thermodynamic properties of Dthis compound compare to its stereoisomers?
Combustion calorimetry data reveal distinct thermodynamic profiles:
Q. What analytical methods are used to confirm the identity of Dthis compound?
Key techniques include:
- FTIR/Raman spectroscopy : Identifies functional groups (e.g., carboxylic and hydroxyl) via vibrational band analysis .
- X-ray diffraction (XRD) : Reveals crystallinity differences; Dthis compound exhibits low crystallinity with broad XRD reflexes .
- Thermal analysis (TGA/DSC) : Measures decomposition temperatures and phase transitions specific to the racemic form .
Advanced Research Questions
Q. How can chiral resolution of Dthis compound be optimized for enantiomer separation?
Diastereomeric salt crystallization is a robust method:
- Step 1 : React Dthis compound with a chiral resolving agent (e.g., quinine) to form diastereomeric salts.
- Step 2 : Fractional crystallization separates salts based on solubility differences.
- Step 3 : Acid hydrolysis recovers pure enantiomers. Parameters like pH, solvent polarity, and temperature critically influence yield and purity .
Q. Why does Dthis compound exhibit nephrotoxicity compared to the L(+)-isomer?
Pharmacokinetic studies show Dthis compound accumulates in kidneys due to slower renal clearance, leading to tubular damage and organ weight gain. In contrast, the L(+)-form is metabolized efficiently. This nephrotoxicity restricts its use in pharmaceuticals and mandates rigorous safety protocols in biological research .
Q. What role does Dthis compound play in synthesizing bismuth-based materials?
Dthis compound acts as a chelating agent in forming bismuth tartrate (BiC₄H₃O₆), a precursor for β-Bi₂O₃ nanoparticles. Key steps:
Q. How does Dthis compound influence chiral separations in capillary electrophoresis?
In ligand-exchange capillary electrophoresis, copper(II)-D-quinic acid complexes with Dthis compound enantiomers, creating diastereomeric complexes with differing migration rates. Optimal separation requires:
- Buffer pH : 7.0–8.0 to stabilize copper complexes.
- Chiral selector concentration : 10–20 mM for resolution without peak broadening. This method achieves baseline separation for analytical-scale enantiopurity assessments .
Methodological Considerations
Q. What precautions are necessary when handling Dthis compound in biological studies?
Q. How do crystal packing differences between DL- and this compound affect material properties?
Dthis compound adopts a trans-like conformation in crystals, whereas this compound forms cis-like structures. This impacts:
- Solubility : DL-form is less soluble in polar solvents (e.g., water: 139 g/100 mL vs. 147 g/100 mL for L-form).
- Thermal stability : Dthis compound decomposes at 205°C, while L-form resists decomposition until 210°C .
Research Gaps and Future Directions
- Catalyst development : Improve enantioselectivity in synthetic routes using asymmetric catalysis.
- Toxicokinetic modeling : Quantify renal accumulation kinetics of Dthis compound using in vivo imaging.
- Advanced materials : Explore Dthis compound as a template for chiral metal-organic frameworks (MOFs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
